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Compound of Interest

Compound Name: 7-Bromooct-1-ene

CAS No.: 210292-17-4

Cat. No.: B8681102

Get Quote

Executive Summary
7-Bromooct-1-ene (C₈H₁₅Br) represents a specific class of bifunctional haloalkenes used as

intermediates in cross-coupling reactions and natural product synthesis. Its mass spectrometric

(MS) signature is defined by the interplay between the terminal alkene functionality and the

secondary bromide at the C7 position.

This guide provides a mechanistic analysis of its fragmentation pattern, contrasting it with its

regioisomer (8-bromooct-1-ene) and halogen analog (7-chlorooct-1-ene).

Key Differentiators:

Secondary Cation Stability: Unlike the primary isomer (8-bromo), 7-bromooct-1-ene exhibits

a dominant loss of the bromine radical driven by the formation of a stable secondary

carbocation.

Alpha-Cleavage Signatures: The presence of a terminal methyl group adjacent to the

bromine (C8) allows for a diagnostic loss of methyl radical (M-15), a feature absent in the

terminal primary bromide.
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Isotopic Pattern: The characteristic 1:1 doublet of

Br and

Br serves as the primary identification marker.

Experimental Configuration
To ensure reproducibility and valid spectral comparison, the following GC-MS conditions are

recommended. These parameters minimize thermal degradation (dehydrohalogenation) prior to

ionization.

Standardized Protocol: GC-EI-MS
Parameter Setting Rationale

Inlet Temperature 220°C

High enough to volatilize but

low enough to prevent thermal

elimination of HBr/HCl.

Injection Mode Split (20:1)

Prevents detector saturation;

haloalkenes have high

ionization cross-sections.

Column DB-5ms or HP-5ms

Non-polar stationary phase

(5% phenyl) ensures

separation based on boiling

point/polarity.

Carrier Gas Helium (1.0 mL/min)
Constant flow for stable

retention times.

Ion Source Temp 230°C
Standard EI source

temperature.

Ionization Energy 70 eV
Standard electron ionization

energy for library matching.

Mass Range m/z 35–300

Captures molecular ion and

iodine calibration standards if

used.
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Mechanistic Fragmentation Analysis
The fragmentation of 7-bromooct-1-ene is governed by three competing mechanisms: C-Br

bond cleavage, Alpha-cleavage, and Alkene-directed rearrangements.

Molecular Ion & Isotopic Pattern
The molecular ion (

) appears as a doublet at m/z 190 and 192.

Origin: The natural abundance of bromine isotopes

Br (50.7%) and

Br (49.3%) creates a distinctive 1:1 intensity ratio.

Stability: Secondary bromides often show weak molecular ions compared to chlorides

because the C-Br bond is weaker (

285 kJ/mol) than the C-Cl bond (

339 kJ/mol).

Primary Pathway: Loss of Bromine (Secondary Cation
Formation)
The most abundant high-mass fragment arises from the heterolytic cleavage of the C-Br bond.

Mechanism:

Observation: A strong peak at m/z 111 (

).

Driver: The resulting positive charge is located at C7, a secondary carbocation. This is

significantly more stable than the primary cation formed by 8-bromooct-1-ene, making the

m/z 111 peak relatively more intense for the 7-isomer.
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Diagnostic Pathway: Alpha-Cleavage
Alpha-cleavage occurs at the C-C bonds adjacent to the radical site (the bromine atom).

Pathway A (Loss of Methyl): Cleavage of the C7-C8 bond loses a methyl radical (

).

Fragment:

.

m/z:175 and 177 (retains Br pattern).

Significance: This is diagnostic for the 7-bromo isomer. The 8-bromo isomer (terminal)

cannot lose a methyl group via alpha-cleavage.

Pathway B (Loss of Hexenyl): Cleavage of the C6-C7 bond loses the long alkenyl chain.

Fragment:

(bromoethyl cation).

m/z:107 and 109.

Significance: Confirms the

substructure.

Elimination Pathway: Loss of HBr
Mechanism: 1,2-elimination of HBr (thermal or EI-induced).

Observation: Peak at m/z 110 (

).

Structure: Likely forms a conjugated octadiene species (e.g., 1,6-octadiene or isomerized

1,3-octadiene).
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Comparative Analysis: Isomers & Analogs
The following table contrasts 7-bromooct-1-ene with its primary isomer and chloro-analog to

facilitate identification.

Table 1: Spectral Fingerprint Comparison
Feature

7-Bromooct-1-ene

(Target)
8-Bromooct-1-ene

(Isomer)
7-Chlorooct-1-ene

(Analog)

Molecular Ion (

)
m/z 190/192 (1:1) m/z 190/192 (1:1) m/z 146/148 (3:1)

Base Peak Candidate
m/z 55 or 41

(Hydrocarbon)

m/z 41 or 55

(Hydrocarbon)
m/z 55 (Hydrocarbon)

Cation Stability Secondary (Stable) Primary (Unstable) Secondary (Stable)

Diagnostic Alpha-

Cleavage

m/z 175/177 (M -

)

Absent (No terminal

methyl)

m/z 131/133 (M -

)

Heteroatom Fragment
m/z 107/109 (

)

m/z 93/95 (

)

m/z 63/65 (

)

Loss of Halogen (

)
m/z 111 (Stronger) m/z 111 (Weaker) m/z 111 (Moderate)

Table 2: Key Fragment Ions for 7-Bromooct-1-ene
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m/z Value Ion Composition Mechanism / Origin

190 / 192
Molecular Ion (Isotope ratio

1:1)

175 / 177

Alpha-Cleavage: Loss of

Methyl (

)

111
Heterolytic Cleavage: Loss of

Br radical

110 Elimination: Loss of HBr

107 / 109
Alpha-Cleavage: Formation of

bromoethyl cation

69
Hydrocarbon fragment (alkenyl

chain)

55
Common alkene fragment (

series)

41
Allyl cation (Resonance

stabilized)

Visual Fragmentation Pathways
The following diagrams illustrate the specific fragmentation logic and a decision tree for

identifying these compounds.

Figure 1: Mechanistic Fragmentation of 7-Bromooct-1-
ene
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Caption: Primary fragmentation pathways for 7-bromooct-1-ene. Note the diagnostic alpha-

cleavage leading to m/z 175/177.

Figure 2: Identification Decision Tree
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Caption: Logic flow for distinguishing 7-bromooct-1-ene from its primary isomer and chloro-

analog.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8681102/docs#comparative-guide-mass-spectrometry-fragmentation-of-7-bromooct-1-ene
https://www.benchchem.com/product/b8681102/docs#comparative-guide-mass-spectrometry-fragmentation-of-7-bromooct-1-ene
https://www.benchchem.com/product/b8681102/docs#comparative-guide-mass-spectrometry-fragmentation-of-7-bromooct-1-ene
https://www.benchchem.com/product/b8681102/docs#comparative-guide-mass-spectrometry-fragmentation-of-7-bromooct-1-ene
https://www.benchchem.com/product/b8681102?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8681102?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8681102?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

